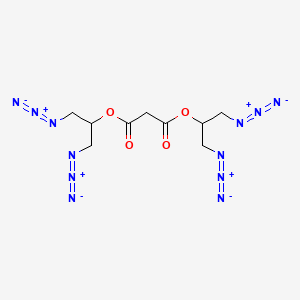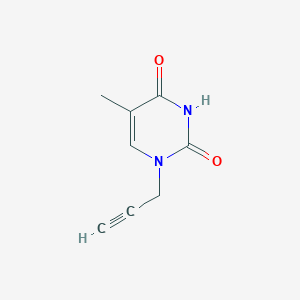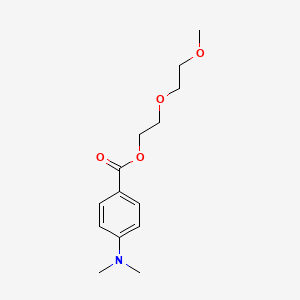![molecular formula C5H6N8O9 B12566724 1,3,4,7-Tetranitrooctahydro-2H-imidazo[4,5-b]pyrazin-2-one CAS No. 160013-48-9](/img/structure/B12566724.png)
1,3,4,7-Tetranitrooctahydro-2H-imidazo[4,5-b]pyrazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4,7-Tetranitrooctahydro-2H-imidazo[4,5-b]pyrazin-2-one is a highly energetic compound known for its explosive properties It belongs to the class of nitroimidazoles and is characterized by its complex molecular structure, which includes multiple nitro groups attached to an imidazo-pyrazine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,7-Tetranitrooctahydro-2H-imidazo[4,5-b]pyrazin-2-one typically involves the nitration of precursor compounds under controlled conditions. One common method involves the nitration of octahydro-2H-imidazo[4,5-b]pyrazin-2-one using a mixture of nitric acid and sulfuric acid. The reaction is carried out at low temperatures to prevent decomposition and to ensure the selective introduction of nitro groups at the desired positions on the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of nitrating agents and the use of specialized equipment to control reaction conditions. Safety measures are paramount due to the highly explosive nature of the compound. The final product is typically purified through recrystallization or other separation techniques to achieve the desired purity and stability.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,4,7-Tetranitrooctahydro-2H-imidazo[4,5-b]pyrazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can replace one or more nitro groups with other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can produce a variety of functionalized imidazo-pyrazine compounds.
Wissenschaftliche Forschungsanwendungen
1,3,4,7-Tetranitrooctahydro-2H-imidazo[4,5-b]pyrazin-2-one has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of nitroimidazoles.
Biology: Research into its potential as a radioprotective agent due to its ability to scavenge free radicals.
Medicine: Investigated for its potential use in targeted drug delivery systems, particularly in cancer therapy.
Industry: Utilized in the development of advanced explosives and propellants for military and aerospace applications
Wirkmechanismus
The mechanism of action of 1,3,4,7-Tetranitrooctahydro-2H-imidazo[4,5-b]pyrazin-2-one involves the rapid release of energy upon decomposition. The nitro groups play a crucial role in this process, as they undergo rapid exothermic reactions that produce gases and heat. The molecular targets and pathways involved in its action are primarily related to its ability to generate high-pressure gases and thermal energy, making it an effective explosive material.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,4,6-Tetranitrooctahydroimidazo[4,5-d]imidazole: Another highly energetic compound with similar explosive properties.
Hexanitrohexaazaisowurtzitane (CL-20): Known for its high density and explosive power, often compared with 1,3,4,7-Tetranitrooctahydro-2H-imidazo[4,5-b]pyrazin-2-one.
Octanitrocubane: A compound with a unique cubic structure and high energy content.
Uniqueness
This compound is unique due to its specific molecular structure, which provides a balance between stability and high energy release. Its multiple nitro groups contribute to its high explosive potential, while the imidazo-pyrazine core offers structural stability.
Eigenschaften
CAS-Nummer |
160013-48-9 |
|---|---|
Molekularformel |
C5H6N8O9 |
Molekulargewicht |
322.15 g/mol |
IUPAC-Name |
1,3,4,7-tetranitro-3a,5,6,7a-tetrahydroimidazo[4,5-b]pyrazin-2-one |
InChI |
InChI=1S/C5H6N8O9/c14-5-8(12(19)20)3-4(9(5)13(21)22)7(11(17)18)2-1-6(3)10(15)16/h3-4H,1-2H2 |
InChI-Schlüssel |
OTMTZUASOOMKNW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C2C(N1[N+](=O)[O-])N(C(=O)N2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Cyclopentanone, 2-[2-(phenylsulfonyl)ethyl]-](/img/structure/B12566642.png)



![N-(6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide](/img/structure/B12566671.png)
![4-Dodecyl-1-azabicyclo[2.2.2]octane--hydrogen chloride (1/1)](/img/structure/B12566674.png)


![1,3-Cyclohexanedione, 5,5-dimethyl-2-[(4-nitrophenyl)methylene]-](/img/structure/B12566698.png)




![Benzene, 1-chloro-2-[(S)-methylsulfinyl]-](/img/structure/B12566727.png)
